MRT67307

Descripción general

Descripción

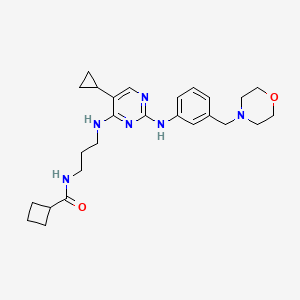

“N-{3-[(5-Cyclopropyl-2-{[3-(Morpholin-4-Ylmethyl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide” is an aromatic amine . It is a derivative of 1-H-pyrazole-3-carboxamide and has been designed and synthesized to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .

Synthesis Analysis

The compound is part of a series of 1-H-pyrazole-3-carboxamide derivatives that have been designed and synthesized . The structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis

The molecular formula of the compound is C26H36N6O2 . The structure includes a pyrimidine-fused heterocycle at position 4 of the pyrazole, which is critical for FLT3 and CDK inhibition .Physical And Chemical Properties Analysis

The molecular weight of the compound is 464.6 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación

Mejora de las Técnicas de Modificación de Células NK

MRT67307 se utiliza para mejorar las técnicas de modificación de células NK al permitir la transducción de células NK mediante vectores lentivirales pseudotípicos VSV-G. Esto es significativo en el campo de la inmunoterapia, donde las células NK pueden modificarse genéticamente para dirigirse y destruir las células cancerosas de manera más eficaz .

Inhibición de la Autofagia en Células CAR-T

El compuesto se ha aplicado como un inhibidor de la autofagia para prevenir el agotamiento de las células CAR-T provocado por la señalización tónica CAR independiente del antígeno. Esta aplicación es crucial para mejorar la eficacia y la longevidad de las terapias con células CAR-T, que son una forma de tratamiento en la que las células T de un paciente se modifican para atacar las células cancerosas .

Inhibición de TBK1 e IKK epsilon

This compound exhibe actividad inhibitoria contra TBK1 e IKK epsilon, que se encuentran aguas abajo de la vía endosomal TLR4. Esta aplicación es importante en la química medicinal, donde la inhibición de estas enzimas puede ser beneficiosa para tratar enfermedades relacionadas con la respuesta inmune y la inflamación .

Mecanismo De Acción

Target of Action

MRT67307 is a potent, reversible kinase inhibitor . It specifically blocks the function of two IKK-related kinases: IKKε (I-kappa-B kinase epsilon or IKBKE), and TBK1 (TANK binding kinase 1) . Additionally, this compound is a highly potent inhibitor of ULK1, a key component of the autophagy pathway .

Mode of Action

This compound prevents the phosphorylation of IRF3 (interferon regulatory factor 3) by TBK1/IKKε, thereby blocking the expression of interferon-stimulated genes (ISGs), such as IFN-β . Importantly, this compound has no noted effect on the canonical IKKs, IKKα or IKKβ, that are involved in the activation of NF-κB .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the function of TBK1 and IKKε, thereby preventing the phosphorylation of IRF3 and subsequent expression of ISGs . This action blocks the NF-κB pathway . This compound has been shown to enhance il-1-stimulated activation of nf-κb-dependent gene expression, suggesting a negative regulation of the canonical ikks by tbk1/ikkε . Additionally, by inhibiting ULK1, this compound affects the autophagy pathway .

Pharmacokinetics

It is provided as a dried powder and is stable for at least 3 months when properly stored . It has a solubility of 15 mg/ml in H2O .

Result of Action

The inhibition of TBK1/IKKε by this compound results in a decrease in the expression of ISGs, such as IFN-β . This can have a significant impact on immune responses, as these genes play a crucial role in antiviral activities . Additionally, the inhibition of ULK1 by this compound blocks autophagy in cells .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, it is shipped at room temperature and should be stored at -20 °C upon receipt . Repeated freeze-thaw cycles should be avoided to maintain its stability .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

MRT67307 plays a significant role in biochemical reactions. It interacts with IKKε and TBK1, inhibiting their function . The IC50 values for IKKε and TBK1 are 160 nM and 19 nM, respectively . This compound also inhibits ULK1 and ULK2, key components of the autophagy pathway .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It prevents the phosphorylation of IRF3 (interferon regulatory factor 3) by TBK1/IKKε, thereby blocking the expression of interferon-stimulated genes (ISGs), such as IFN-β . It does not affect the NF-κB signaling pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It blocks the function of IKKε and TBK1, preventing the phosphorylation of IRF3 and subsequent expression of ISGs . It also inhibits ULK1 and ULK2, key components of the autophagy pathway .

Temporal Effects in Laboratory Settings

This compound is stable for at least 3 months when properly stored

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with IKKε and TBK1, key components of the NF-κB signaling pathway

Propiedades

IUPAC Name |

N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O2/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBGBACORPRCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=CC(=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659192 | |

| Record name | N-{3-[(5-Cyclopropyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190378-57-4 | |

| Record name | MRT-67307 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190378574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{3-[(5-Cyclopropyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MRT-67307 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEY37JZ4XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)